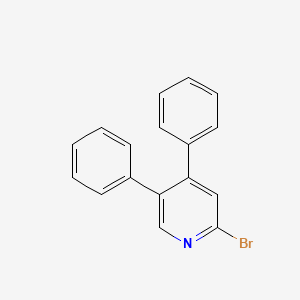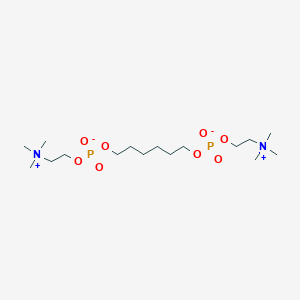
Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) is a synthetic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes two phosphate groups and two trimethylammonio groups attached to a hexane backbone. This structure imparts specific chemical properties that make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) typically involves a multi-step process. One common method includes the reaction of hexane-1,6-diol with 2-(trimethylammonio)ethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with phosphoric acid or a phosphate ester to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phosphates or ammonium compounds.
Aplicaciones Científicas De Investigación
Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is employed in biochemical assays and as a component in buffer solutions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) involves its interaction with specific molecular targets. The trimethylammonio groups can form ionic bonds with negatively charged molecules, while the phosphate groups can participate in hydrogen bonding and coordination with metal ions. These interactions enable the compound to modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) can be compared with other similar compounds, such as:
Hexane-1,6-diyl bis(2-(dimethylammonio)ethyl) bis(phosphate): This compound has dimethylammonio groups instead of trimethylammonio groups, resulting in different chemical properties and reactivity.
Hexane-1,6-diyl bis(2-(ethylammonio)ethyl) bis(phosphate): The presence of ethylammonio groups imparts unique characteristics to this compound, making it suitable for different applications.
The uniqueness of Hexane-1,6-diyl bis(2-(trimethylammonio)ethyl) bis(phosphate) lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various scientific and industrial uses.
Propiedades
Fórmula molecular |
C16H38N2O8P2 |
|---|---|
Peso molecular |
448.43 g/mol |
Nombre IUPAC |
6-[oxido-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyhexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C16H38N2O8P2/c1-17(2,3)11-15-25-27(19,20)23-13-9-7-8-10-14-24-28(21,22)26-16-12-18(4,5)6/h7-16H2,1-6H3 |
Clave InChI |
XZPSOPAHULKOKQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


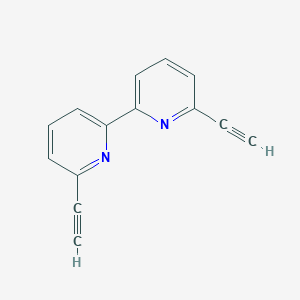
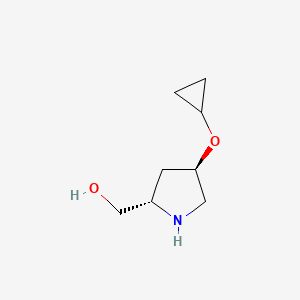

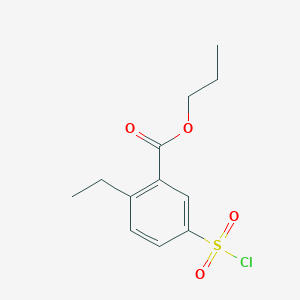
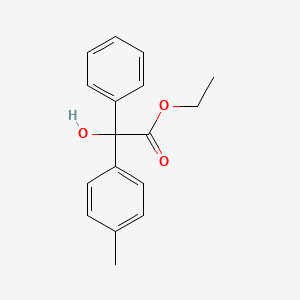
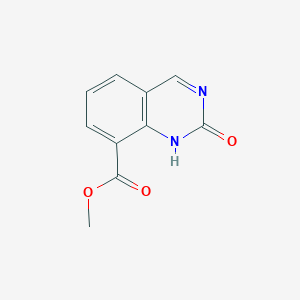
![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12818251.png)
![4-Thiocyanato-1H-benzo[d]imidazol-5-amine](/img/structure/B12818256.png)
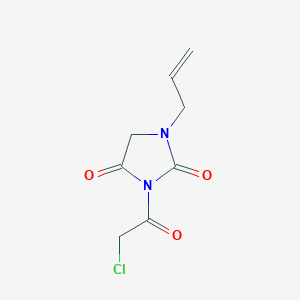


![2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12818282.png)

